An In-depth Technical Guide to 2-Ethoxy-4-morpholin-4-yl-benzaldehyde
An In-depth Technical Guide to 2-Ethoxy-4-morpholin-4-yl-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (CAS No. 879047-50-4), a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. This document elucidates the compound's structural features, proposes a robust synthetic pathway, and discusses its physicochemical properties. Furthermore, it explores the potential applications of this molecule, drawing upon the well-established roles of the morpholine and benzaldehyde scaffolds in drug discovery. Safety protocols and handling guidelines are also detailed to ensure its proper use in a research and development setting.
Introduction: The Strategic Importance of Substituted Benzaldehydes in Medicinal Chemistry
The benzaldehyde scaffold is a cornerstone in the synthesis of a vast array of biologically active molecules. Its aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures. The strategic placement of substituents on the aromatic ring profoundly influences the molecule's steric and electronic properties, thereby modulating its pharmacological profile.
The subject of this guide, 2-Ethoxy-4-morpholin-4-yl-benzaldehyde, incorporates two key functional groups that are frequently employed in the design of modern therapeutics: the morpholine ring and an ethoxy group. The morpholine moiety, a saturated heterocycle, is prized in drug design for its ability to improve aqueous solubility, enhance metabolic stability, and serve as a hydrogen bond acceptor, often leading to improved pharmacokinetic properties[1]. The ethoxy group, an ether linkage, can also contribute to modulating lipophilicity and can participate in hydrophobic interactions within biological targets. This unique combination of functional groups makes 2-Ethoxy-4-morpholin-4-yl-benzaldehyde a valuable building block for the synthesis of novel compounds with potential therapeutic applications.
Physicochemical Properties
While extensive experimental data for 2-Ethoxy-4-morpholin-4-yl-benzaldehyde is not widely published, its key properties can be reliably predicted based on its structure. These properties are crucial for designing reaction conditions, purification strategies, and for understanding its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 879047-50-4 | [2] |
| Molecular Formula | C₁₃H₁₇NO₃ | [2] |
| Molecular Weight | 235.28 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMF, DMSO, Dichloromethane) and have some aqueous solubility due to the morpholine group. | Inferred |
| SMILES | O=Cc1ccc(N2CCOCC2)cc1OCC | [2] |
Synthesis of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde: A Proposed Synthetic Protocol
Proposed Synthetic Pathway
The proposed synthesis involves the reaction of 2-ethoxy-4-fluorobenzaldehyde with morpholine in the presence of a suitable base. The fluorine atom at the C4 position is activated towards nucleophilic attack by the electron-withdrawing effect of the aldehyde group, making the SNAr reaction feasible.
Caption: Proposed synthesis of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde via SɴAr.
Step-by-Step Experimental Protocol
This protocol is a validated system for a similar transformation and is expected to be effective for the target molecule.
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-ethoxy-4-fluorobenzaldehyde (1 equivalent), anhydrous potassium carbonate (2 equivalents), and N,N-dimethylformamide (DMF) as the solvent.
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Addition of Nucleophile: Add morpholine (1.2 equivalents) to the reaction mixture.
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Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the crude product.
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Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-Ethoxy-4-morpholin-4-yl-benzaldehyde.
Causality behind Experimental Choices:
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Solvent: DMF is chosen as the solvent due to its high boiling point and its ability to dissolve both the reactants and the inorganic base.
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Base: Anhydrous potassium carbonate is a suitable base to neutralize the hydrofluoric acid (HF) formed during the reaction, driving the equilibrium towards the product.
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Temperature: Heating is necessary to overcome the activation energy of the SNAr reaction, especially since the aromatic ring is not activated by a strongly electron-withdrawing group like a nitro group.
Potential Applications in Drug Discovery and Organic Synthesis
The structural motifs present in 2-Ethoxy-4-morpholin-4-yl-benzaldehyde suggest its utility as a valuable intermediate in several areas of research and development.
Scaffold for Novel Therapeutics
The morpholine moiety is a common feature in many approved drugs, contributing to favorable pharmacokinetic profiles[4]. The benzaldehyde group can be readily converted into a wide range of other functional groups or used in condensation reactions to build larger, more complex molecules. For instance, it can undergo:
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Reductive Amination: To introduce a variety of amine-containing side chains.
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Wittig Reaction: To form alkenes.
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Aldol and Knoevenagel Condensations: To create carbon-carbon bonds.
These transformations allow for the exploration of a broad chemical space around the 2-ethoxy-4-morpholinobenzaldehyde core, making it an attractive starting point for the synthesis of new chemical entities (NCEs) targeting a range of diseases. Derivatives of morpholinobenzaldehyde have been investigated for their potential antimicrobial, antifungal, and anticancer properties[5].
Building Block in Organic Synthesis
As a difunctionalized aromatic compound, 2-Ethoxy-4-morpholin-4-yl-benzaldehyde can be used in the synthesis of heterocycles, polymers, and other advanced materials. The aldehyde can participate in cyclization reactions, while the morpholine nitrogen offers a site for further functionalization.
Caption: Potential synthetic transformations of the core compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Ethoxy-4-morpholin-4-yl-benzaldehyde is not widely available, a conservative approach to handling should be adopted based on the safety profiles of structurally related compounds, such as other substituted benzaldehydes and morpholine derivatives.
General Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
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Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
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Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Hazard Classifications of Related Compounds:
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Many substituted benzaldehydes are classified as irritants to the skin, eyes, and respiratory tract. Some may be harmful if swallowed[6].
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Morpholine itself can cause burns to the skin and eyes and may be harmful if inhaled or ingested.
Therefore, it is prudent to treat 2-Ethoxy-4-morpholin-4-yl-benzaldehyde as a potentially hazardous substance and handle it with care.
Conclusion
2-Ethoxy-4-morpholin-4-yl-benzaldehyde is a promising chemical entity with significant potential as a building block in drug discovery and organic synthesis. Its unique combination of a versatile aldehyde handle, a pharmacologically favorable morpholine ring, and an ethoxy substituent makes it an attractive starting material for the creation of novel and complex molecules. While further experimental data is needed to fully characterize its properties and reactivity, the proposed synthetic route and the discussion of its potential applications provide a solid foundation for researchers and scientists to incorporate this compound into their research and development programs. As with all chemical reagents, adherence to strict safety protocols is paramount to ensure its safe and effective use.
References
- Cole-Parmer. (2005, October 14). Material Safety Data Sheet - 4-(2-Morpholinoethoxy)benzaldehyde.
- ChemicalBook. (2025, July 24). 4-Morpholinobenzaldehyde Chemical Properties,Uses,Production.
- BLD Pharm. (n.d.). 879047-50-4|2-Ethoxy-4-morpholinobenzaldehyde.
- Angene Chemical. (2025, October 19). Safety Data Sheet.
- Guidechem. (n.d.). 4-Morpholinobenzaldehyde 1204-86-0 wiki.
- Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- PrepChem.com. (n.d.). Synthesis of 4-(2-morpholinoethoxy)benzaldehyde.
- Wikipedia. (2023, November 28). Buchwald–Hartwig amination.
- MDPI. (2023). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights.
- European Patent Office. (2003, April 23). Process for preparing 4-(2-(2-pyridyl)ethoxy)benzaldehyde derivatives - EP 0816340 B1.
- National Center for Biotechnology Information. (n.d.). 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde. PubChem Compound Database.
- designer-drug.com. (2000). Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes.
- Google Patents. (n.d.). CN103724171B - Preparation method of 2-ethoxybenzaldehyde.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Google Patents. (n.d.). CN103724171A - Preparation method of 2-ethoxybenzaldehyde.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- National Center for Biotechnology Information. (n.d.). 4-(2-Morpholinoethoxy)benzaldehyde. PubChem Compound Database.
- FUJIFILM Wako Pure Chemical Corporation. (2025, May 27). SAFETY DATA SHEET.
- Beilstein-Institut. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. Retrieved from Harvard University's DASH repository.
- ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
- Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry.
- National Center for Biotechnology Information. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central.
- Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions.
- BenchChem. (2025). electrophilic aromatic substitution of 2-(Benzyloxy)-4-fluorobenzaldehyde.
- ResearchGate. (2025, August 10). A review on pharmacological profile of Morpholine derivatives.
- Sigma-Aldrich. (n.d.). 4-[2-(4-Morpholinyl)ethoxy]benzaldehyde.
- Journal of Pharmaceutical Research International. (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions.
- ACG Publications. (2020, March 17). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst.
- Santa Cruz Biotechnology. (n.d.). 2-Hydroxy-4-morpholin-4-yl-benzaldehyde.
- National Center for Biotechnology Information. (n.d.). 2-Ethoxy-4-hydroxybenzaldehyde. PubChem Compound Database.
- ChemicalBook. (n.d.). 2-METHYL-4-MORPHOLIN-4-YL-BENZALDEHYDE | 736991-00-7.
- SpectraBase. (n.d.). 4-[[4-(Pyridin-2-yl)morpholin-2-yl]methoxy]benzaldehyde.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 879047-50-4|2-Ethoxy-4-morpholinobenzaldehyde|BLD Pharm [bldpharm.com]
- 3. vapourtec.com [vapourtec.com]
- 4. researchgate.net [researchgate.net]
- 5. guidechem.com [guidechem.com]
- 6. 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde | C13H15NO4 | CID 894260 - PubChem [pubchem.ncbi.nlm.nih.gov]
